molecular formula C19H20N6O B12242347 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine

Cat. No.: B12242347
M. Wt: 348.4 g/mol
InChI Key: ASEBNUNPICGJEG-UHFFFAOYSA-N
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Description

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolopyridazine core with a piperidine and pyridine moiety, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and industrial applications .

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H20N6O/c26-19(15-2-1-9-20-12-15)24-10-7-14(8-11-24)18-22-21-17-6-5-16(13-3-4-13)23-25(17)18/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2

InChI Key

ASEBNUNPICGJEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CN=CC=C5)C=C2

Origin of Product

United States

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